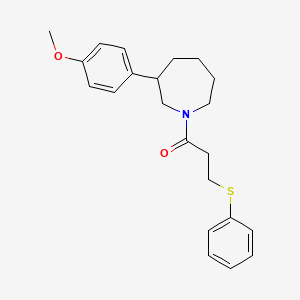

![molecular formula C8H10N2OS B2499235 2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙腈 CAS No. 1376155-87-1](/img/structure/B2499235.png)

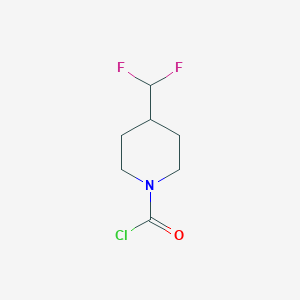

2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetonitrile derivatives has been explored in several studies. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins has been reported, leading to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, which can be further manipulated to produce β-hydroxy-β′-phosphoryl ketones . Similarly, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized through cyclization with thiosemicarbazide . Additionally, novel (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives have been prepared by ring transformation reactions . These studies demonstrate the versatility of acetonitrile derivatives in synthetic chemistry, providing a range of functional groups that can be utilized for further chemical transformations.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques. In the case of the 1,3,4-thiadiazole derivatives, IR, ^1H NMR, and mass analysis were employed to confirm the structures . For the benzopyrimedo[2,1-b][1,3]thiazol-4-yliden acetonitrile derivatives, the structure confirmation is not explicitly mentioned, but such compounds are generally characterized using similar analytical methods . These techniques are crucial for ensuring the correct molecular structure, which is essential for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions Analysis

The acetonitrile derivatives synthesized in these studies are shown to participate in various chemical reactions. For example, the (diethoxyphosphoryl)acetonitrile oxide can undergo cycloaddition reactions with olefins . The 1,3,4-thiadiazole derivatives are obtained through cyclization reactions , and the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives are prepared via ring transformation reactions . These reactions are significant as they provide pathways to create complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their functional groups and molecular structure. While the papers provided do not detail the physical properties of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile specifically, they do discuss properties of similar compounds. For example, the synthesized complexes of 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand with various metal ions are characterized by molar conductance, magnetic susceptibility measurements, and FTIR, suggesting non-electrolyte behavior in ethanol . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers have been studied using HPLC/DAD-MS and ^1H NMR-spectroscopy, indicating the importance of solvent choice and reaction conditions on the yield and purity of the compounds . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

螺旋-螺旋相互作用和手性研究

与2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙腈密切相关的分子2-氨基-4-(噻唑-2-基)酚展示了有趣的螺旋-螺旋相互作用。这些相互作用涉及螺旋的异手性片层,通过N⋯HO氢键聚合。这些研究对于理解分子手性及其在制药和材料科学中的应用至关重要(Stefankiewicz, Cian, & Harrowfield, 2011)。

光稳定性研究

对乙腈溶液中的乙酸乙酯2-[4,5-双(4-甲氧基苯基)噻唑-2-基]吡咯-1-基乙酸乙酯等分子的研究突显了在不同光照条件下研究光稳定性的重要性。这项研究对于了解制药品和化学品在不同环境条件下的稳定性至关重要(Hanamori et al., 1992)。

合成化学

一种涉及酮与[羟基(对甲苯磺酰氧基)碘苯]和硫脲在乙腈中反应的合成方法展示了噻唑衍生物的化学多功能性。这种方法对于制备各种制药和化学中间体至关重要(Moriarty et al., 1992)。

钼(VI)配合物和催化

对含有噻唑-酰肼配体的钼(VI)配合物的研究,其中乙腈在反应介质中发挥作用,有助于开发新的化学反应催化剂,如烯烃环氧化。这样的催化剂对于工业化学中合成环氧化物,这是有价值的中间体,具有重要意义(Ghorbanloo, Bikas, & Małecki, 2016)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of many compounds .

属性

IUPAC Name |

2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-6(11-2)8-10-7(3-4-9)5-12-8/h5-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJKUWZYVTZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)